molecular formula C11H19NO4 B1343962 Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate CAS No. 955379-49-4

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate

Cat. No. B1343962
M. Wt: 229.27 g/mol
InChI Key: DBFKOTHXYXZVFO-UHFFFAOYSA-N
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Description

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is a useful research chemical . It is often used in a variety of research applications .


Synthesis Analysis

The synthesis of Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate involves a two-stage process . In the first stage, isopropyl 2-((tert-butoxycarbonyl)amino)acrylate reacts with 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the presence of 5,5’-bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole, chlorobis(ethylene)rhodium(I) dimer, and sodium hydrogencarbonate . The reaction is carried out under vacuum for about ten minutes and then placed under argon . In the second stage, the mixture is heated in isopropyl alcohol at 60℃ for 20 hours .


Molecular Structure Analysis

The molecular formula of Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is C11H19NO4 . Its molecular weight is 229.27 g/mol .

Scientific Research Applications

Polymer Synthesis and Modification

The compound serves as a critical monomer in the synthesis of amino-functionalized (meth)acryl polymers, leveraging solvent-polarity sensitive protecting groups for controlled polymer modification. This synthesis pathway enables the creation of polymers with protected amino side groups, which, after solvolysis, yield new polymers with free amino groups. Such polymers have applications ranging from materials science to biomedical engineering due to their functional versatility (Ritter et al., 2016).

Controlled Radical Polymerization

Research has explored the controlled/living radical polymerization of tert-butyl acrylate mediated by chiral nitroxides, focusing on stereochemistry. This method produces polymers with specific configurations, which can significantly impact the physical properties of the materials, including tacticity and thermal stability (Ananchenko & Matyjaszewski, 2002).

Biomedical Applications

Innovative well-defined primary amine-based polyacrylates have been synthesized for potential applications in DNA complexation. These polymers exhibit "smart" behavior, capable of complexing with DNA and degrading under specific conditions, making them suitable for use in gene delivery systems (Pascual et al., 2014).

Enzyme Immobilization

Polyacrylate-graft silica gel has been utilized as a support for lipase, enhancing enzymatic interesterfication reactions in organic solvents. This application underscores the material's role in facilitating biochemical processes, offering a promising approach for enzyme immobilization and stabilization (Nakatsuka, 1987).

Nanocomposite Materials

Studies on gold nanoparticles bound on microgel particles have demonstrated the utility of isopropyl 2-((tert-butoxycarbonyl)amino)acrylate in creating functional nanocomposites. These materials exhibit enhanced biocatalytic activities and stability, showing potential for diverse applications in catalysis and environmental remediation (Xu et al., 2007).

Thermally Responsive Materials

Research into the effect of Ca2+ ions and temperature on the association of thermally sensitive diblock chains in aqueous solutions contributes to the development of smart materials. These findings have implications for creating responsive systems with applications in drug delivery, tissue engineering, and the design of adaptive materials (Liu et al., 2012).

properties

IUPAC Name

propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)15-9(13)8(3)12-10(14)16-11(4,5)6/h7H,3H2,1-2,4-6H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFKOTHXYXZVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Yasuda, E Cleator, B Kosjek, J Yin… - … Process Research & …, 2017 - ACS Publications
The development of a scalable asymmetric route to a new calcitonin gene-related peptide (CGRP) receptor antagonist is described. The synthesis of the two key fragments was …
Number of citations: 28 pubs.acs.org

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